molecular formula C13H11ClO4S2 B13187660 Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate

Cat. No.: B13187660
M. Wt: 330.8 g/mol
InChI Key: NHBBIFXISURTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a methylphenyl group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation and esterification processes. These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chlorosulfonyl group.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiophene ring structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
  • Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate
  • Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H11ClO4S2

Molecular Weight

330.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-(3-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H11ClO4S2/c1-8-4-3-5-9(6-8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3

InChI Key

NHBBIFXISURTJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.